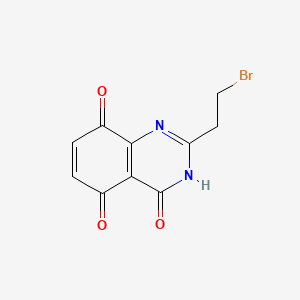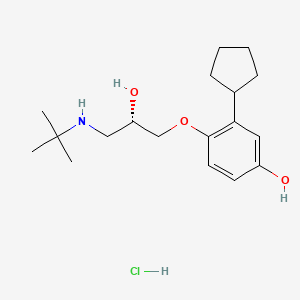
1H-Pyrrole, 2-ethyl-3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-ethyl-3,4-dimethyl- is an organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Pyrrole, 2-ethyl-3,4-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethyl-3-ethylpyrrole with suitable reagents under controlled conditions. The synthesis typically requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced purification techniques to achieve the required quality standards. The industrial production methods are designed to be efficient and cost-effective, ensuring a steady supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-ethyl-3,4-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
The reactions involving 1H-Pyrrole, 2-ethyl-3,4-dimethyl- typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of an oxidizing agent and a suitable solvent, while substitution reactions often require the use of catalysts and controlled temperatures .
Major Products Formed
The major products formed from the reactions of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrole compounds .
Scientific Research Applications
1H-Pyrrole, 2-ethyl-3,4-dimethyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2-ethyl-3,4-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-ethyl-2,4-dimethyl-: This compound has a similar structure but differs in the position of the ethyl group.
1H-Pyrrole, 2,4-dimethyl-3-ethyl-: Another isomer with a different arrangement of the ethyl and methyl groups.
1H-Pyrrole, 2,3,4-trimethyl-: A compound with three methyl groups instead of an ethyl group.
Uniqueness
The uniqueness of 1H-Pyrrole, 2-ethyl-3,4-dimethyl- lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This compound’s unique structure makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of reaction mechanisms .
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-ethyl-3,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-4-8-7(3)6(2)5-9-8/h5,9H,4H2,1-3H3 |
InChI Key |
XADHLFVRTDESMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CN1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)




![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)



